![molecular formula C19H19N3O4S B3018790 N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide CAS No. 476462-35-8](/img/structure/B3018790.png)
N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide, also known as DM-99, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DM-99 is a member of the thiadiazole family of compounds, which are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Scientific Research Applications
Catalysis and Organic Synthesis
The study of new catalytic protocols for sustainable organic compound synthesis is of great interest. Researchers have explored the use of ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride , as catalysts. These catalysts facilitate the Michael addition of N-heterocycles to chalcones. Notably, this methodology has been applied to the preparation of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield, despite the retro-Michael reaction. Both the preparation of chalcone and the triazole Michael addition exhibit good green metrics .
Triazole Derivatives in Drug Discovery
Triazole derivatives are structurally versatile and exhibit a range of biological effects. Due to their ability to bind with target molecules, they are valuable in drug discovery. The compound , with its triazole moiety, may serve as a scaffold for designing bioactive molecules .
Fungicides, Bactericides, and Herbicides
β-Azolyl ketones, including 3-aryl-3-triazolylpropiophenones, have been described as efficient components in formulations for controlling fungi, bacteria, and weeds. The compound’s structural features make it a potential candidate for these applications .
Heteroarylated Carbonyl Compounds
The synthesis of β-heteroarylated carbonyl compounds is of interest. The aza-Michael reaction, an atom-efficient synthetic protocol, provides access to β-aminocarbonyl derivatives. These intermediates are valuable precursors for bioactive compounds, making the compound under study relevant in this context .
Imidazole Derivatives
While not directly related to the compound, the synthesis of 2,4,5-trisubstituted imidazoles is an area of research. These imidazole derivatives find applications in medicinal chemistry and materials science. However, further exploration is needed to establish direct connections between the compound and imidazole derivatives .
Structural Modifications and Bioactivity
Researchers can explore structural modifications of the compound to enhance its bioactivity. By introducing specific functional groups or altering the substituents, scientists may optimize its pharmacological properties. Investigating its interactions with biological targets could reveal additional applications .
properties
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-4-26-15-8-6-5-7-13(15)17(23)20-19-22-21-18(27-19)14-10-9-12(24-2)11-16(14)25-3/h5-11H,4H2,1-3H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WACSLUHIIKSKLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.